molecular formula C19H19BrN2 B3004548 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 479351-96-7

2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Cat. No.: B3004548
CAS No.: 479351-96-7
M. Wt: 355.279
InChI Key: MBAZFIVZWNCXRZ-UHFFFAOYSA-M
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Description

2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a dihydropyrrolo[1,2-a]imidazole derivative supplied for research purposes . This compound belongs to a class of fused bicyclic heterocycles that are valuable synthetic blocks with a wide spectrum of potential biological activity . Compounds based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been identified as a novel class of translation inhibitors in bacteria, providing a valuable starting point in the search for new antibiotics . Furthermore, this structural class has been explored as a potent and selective non-peptidomimetic inhibitor of the WDR5 protein, which is an important epigenetic target in cancers such as mixed-lineage leukemia . The scaffold's properties are also of interest in material science, for instance, in the design of ionic liquids and studies related to electrochemical properties . This product is intended for research and further investigative applications only.

Properties

IUPAC Name

1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2.BrH/c1-15-9-11-17(12-10-15)21-18(16-6-3-2-4-7-16)14-20-13-5-8-19(20)21;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAZFIVZWNCXRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and functional groups. Some imidazole compounds act by binding to specific receptors or enzymes in the body, thereby altering their function . The exact targets and mode of action would depend on the specific compound and its structure.

The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of imidazole compounds .

Biological Activity

2-Phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

The molecular formula of this compound is C19H19BrN2, with a molecular weight of 355.279 g/mol. It is typically available in a purity of about 95% and is used in various research applications, particularly in the field of antimicrobial agents .

Overview

Research indicates that derivatives of the pyrrolo[1,2-a]imidazole class exhibit significant antibacterial and antifungal properties. A study by Demchenko et al. (2021) highlighted that compounds similar to this compound demonstrated notable effectiveness against various microbial strains .

Minimum Inhibitory Concentration (MIC) Studies

In a comparative study of related compounds, the most active derivatives showed MIC values ranging from 2 to 4 µg/mL (approximately 3.8 to 12.3 µM). Notably, the presence of chlorine substituents at specific positions on the phenyl ring significantly enhanced antimicrobial activity . The following table summarizes the MIC values for selected derivatives:

Compound NameMIC Value (µg/mL)Comments
1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride4High activity with chlorine substitution
4-chloro derivative2Most potent among tested compounds
Fluorine or methyl substituted derivatives8Reduced activity compared to chlorinated versions

The mechanism by which these compounds exert their antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The structural modifications in the phenyl moiety appear crucial for enhancing their biological activity .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of the target compound to evaluate their biological activities. For instance, Khlebnikov et al. (2014) explored synthetic routes for producing these compounds and assessed their pharmacological potential .

Electrophysiological Studies

In addition to antimicrobial activity, some studies have investigated the influence of these compounds on GABA receptor modulation. Compounds structurally related to imidazopyridines have shown promising results in enhancing GABAergic signaling in neuronal models . This suggests potential applications in neurological disorders.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrroloimidazoles can exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. The binding affinity and selectivity for cancer-related proteins enhance their potential as therapeutic agents .

Inhibition of Protein Interactions

The compound has been investigated for its ability to inhibit protein-protein interactions, particularly in the context of oncogenic pathways. For example, it has been shown to bind effectively to WDR5, a protein involved in the regulation of gene expression linked to various cancers. This interaction suggests potential applications in targeting transcriptional regulators .

Antimicrobial Properties

Pyrroloimidazole derivatives have also been explored for their antimicrobial activities. The structural characteristics of 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide may contribute to its efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications in the imidazole ring can enhance antimicrobial potency .

Neurological Applications

Recent studies have highlighted the potential of pyrroloimidazole compounds in neuropharmacology. They may serve as scaffolds for developing drugs targeting neurological disorders by modulating neurotransmitter systems or providing neuroprotective effects .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityCompound showed IC50 values in the micromolar range against various cancer cell linesPotential for development as an anticancer drug
Protein Interaction InhibitionEffective binding to WDR5 with a K value indicating strong affinityCould lead to new therapies targeting transcriptional regulation
Antimicrobial EfficacyDemonstrated activity against Gram-positive bacteriaUseful in developing new antibiotics
Neuropharmacological EffectsExhibited modulation of neurotransmitter release in vitroPotential applications in treating neurodegenerative diseases

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Antimicrobial Activity

Substituents on the aryl groups and the counterion significantly influence biological activity. Key comparisons include:

Table 1: Antimicrobial Activity and Structural Features
Compound Name Substituents (Position 3) Counterion MIC (μg/mL) Cytotoxicity (HEK293T, μg/mL) Key Findings
Target Compound Phenyl, p-tolyl Br Not reported Not reported Structural focus on p-tolyl; bromide may alter solubility/pharmacokinetics.
6b () 4-Chlorophenyl Cl 4 (S. aureus) Not reported Highest activity due to electron-withdrawing Cl groups.
STOCK4S-33513 () p-Tolyl Cl 3.1 (E. coli) 0.2 Potent translation inhibitor but highly cytotoxic.
VI () Biphenyl-4-yl Br Polyvalent Not reported Broad-spectrum activity against S. aureus, C. albicans.
178 () 3,4-Dichlorophenyl Cl Broad High hemolysis Broad antimicrobial activity but high toxicity.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 6b) enhance antimicrobial potency, while electron-donating groups (e.g., 4-OMe in 6d) reduce activity.
  • The p-tolyl group (as in the target compound and STOCK4S-33513) offers moderate activity but may lower cytotoxicity compared to chlorinated analogs.
  • Bromide vs. Chloride : Bromide’s larger ionic radius could improve lipid solubility but requires empirical validation.

Ring System and Counterion Impact

  • Pyrroloimidazole vs. Imidazoazepine : Pyrroloimidazole derivatives (e.g., target compound) generally exhibit higher antibacterial activity than imidazoazepines due to optimal ring strain and hydrophobicity.
  • Counterion Effects : Chlorides are more common, but bromides (as in VI) may enhance stability in biological systems.

Pharmacological Considerations

  • Cytotoxicity : p-Tolyl derivatives (e.g., STOCK4S-33513) show lower cytotoxicity than dichlorophenyl analogs but still inhibit human cell lines at low concentrations (0.2 μg/mL for HEK293T).
  • Mechanism of Action : Analogous compounds act as translation inhibitors () or disrupt microbial membranes.

Q & A

Q. What are the key synthetic routes for preparing 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide?

The compound can be synthesized via cyclization reactions involving iminopyrrolidines and α-phenacyl bromides in MeCN, followed by heating in acetic anhydride to form pyrrolo[1,2-a]imidazolium bromides. Partial reduction with NaBH₄ in DMF yields the tetrahydro derivative . Alternative routes include microwave-assisted cyclization for improved yields (e.g., 82% yield achieved for structurally related compounds) .

Q. How can the structural and electronic properties of this compound be characterized for research purposes?

X-ray crystallography is critical for confirming the bicyclic structure and cationic imidazolium core. For example, the crystal structure of the parent compound (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) reveals a puckered ring system with a planar imidazolium moiety, which informs stability and reactivity in ionic liquid applications . Additional techniques include NMR (¹H/¹³C) to verify substituent positions and mass spectrometry for molecular weight confirmation .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

Standard antimicrobial assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) are recommended. Cytotoxicity should be evaluated using human cell lines (e.g., HEK-293), with parallel hemolytic activity testing on erythrocytes to assess selectivity . For anti-inflammatory potential, COX/5-LOX inhibition assays (IC₅₀ measurements) and in vivo models like AA-induced ear edema in mice are applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo toxicity profiles?

Compounds in this class often exhibit high in vitro cytotoxicity (e.g., IC₅₀ < 10 μM in HEK-293 cells) but low in vivo toxicity (LD₅₀ > 2000 mg/kg in mice). To address this, perform pharmacokinetic studies to evaluate bioavailability and metabolism. Use tissue-specific toxicity assays (e.g., liver microsomes) and compare with structural analogs to identify detoxification pathways .

Q. What strategies optimize the enantioselective synthesis of chiral derivatives for organocatalysis?

Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be synthesized using dynamic stereoselective processes. For example, (S)-7-cyclohexyl derivatives enable kinetic resolution of carbinols with >90% enantiomeric excess. Key steps include asymmetric C-acylation and Black rearrangement using chiral esters derived from this scaffold .

Q. How does this compound interact with protein targets like WDR5 or NLRP3 inflammasome?

Molecular docking and proteasomal degradation assays are essential. For WDR5 inhibition, use fluorescence polarization assays to measure binding affinity. For NLRP3 inflammasome inhibition, quantify IL-1β release in THP-1 macrophages post-LPS/ATP stimulation. Structure-activity relationship (SAR) studies should focus on sulfonamide or 3-aryl substituents to enhance potency .

Q. What experimental designs are suitable for evaluating anticancer mechanisms in castration-resistant prostate cancer?

Conduct androgen receptor (AR) nuclear translocation assays in LNCaP cells using immunofluorescence. Pair this with transcriptomic profiling (RNA-seq) to identify AR-regulated genes. Compare results with known AR antagonists (e.g., enzalutamide) and validate in xenograft models .

Methodological Considerations

Q. How to address low solubility in biological assays?

Formulate the compound with co-solvents (e.g., DMSO/PEG mixtures) or use nanoparticle encapsulation. For in vivo studies, employ cyclodextrin-based delivery systems to enhance bioavailability while monitoring hemolytic effects .

Q. What computational tools predict the compound’s metabolic stability?

Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and clearance rates. Validate with liver microsome assays (human or murine) and HPLC-MS/MS metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.